molecular formula C7H3Cl2IN2 B8145526 5,6-dichloro-3-iodo-1H-indazole

5,6-dichloro-3-iodo-1H-indazole

Cat. No.: B8145526
M. Wt: 312.92 g/mol
InChI Key: SMVSNRUXCYESPW-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-iodo-1H-indazole (CAS 1426421-76-2) is a halogenated aromatic heterocycle that serves as a versatile and valuable intermediate in medicinal chemistry and pharmaceutical research . Its molecular formula is C₇H₃Cl₂IN₂, with a molecular weight of 312.92 g/mol . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . This specific compound is particularly valuable in the development of kinase inhibitors , which are crucial in targeted cancer therapies . The presence of both chloro and iodo substituents on the indazole core makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a diverse chemical space around this pharmacophore. The compound should be stored in a dark place under an inert atmosphere at 2-8°C . Safety data indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVSNRUXCYESPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5,6 Dichloro 3 Iodo 1h Indazole

Cross-Coupling Reactions at Halogenated Sites

The presence of three halogen atoms—two chlorine and one iodine—on the indazole core of 5,6-dichloro-3-iodo-1H-indazole provides a rich landscape for transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to the C-3 functionalization of 1H-indazole derivatives. researchgate.netmdpi.com The reaction of 3-iodo-1H-indazoles with organoboronic acids, catalyzed by palladium complexes, provides a direct route to 3-aryl- and 3-heteroaryl-1H-indazoles. researchgate.netresearchgate.net For this compound, the greater reactivity of the C-I bond compared to the C-Cl bonds allows for selective coupling at the C-3 position.

The choice of catalyst, base, and solvent can significantly influence the reaction yield and efficiency. mdpi.com Ferrocene-based palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl2(dppf)), have shown high catalytic activity in the Suzuki-Miyaura coupling of 3-iodo-1H-indazoles. mdpi.com The use of ionic liquids as solvents can enhance catalyst stability and recyclability. mdpi.com The reaction is tolerant of a wide range of functional groups on the boronic acid partner, enabling the introduction of diverse substituents. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄NaHCO₃Dioxane/H₂O8060-80 researchgate.net
PdCl₂(dppf)K₂CO₃BMImBF₄80up to 95 mdpi.com
Pd(OAc)₂/XPhosK₃PO₄Toluene/H₂O100up to 90 nih.gov

Note: This table represents typical conditions for 3-iodoindazoles and can be adapted for this compound.

Heck Reactions for Olefinic Functionalization

The Heck reaction provides a means to introduce olefinic substituents onto the indazole core, typically at the most reactive halogenated site. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.gov In the case of this compound, the C-3 iodo group is the preferred site for the Heck reaction due to its higher reactivity in oxidative addition to the palladium(0) catalyst. researchgate.net

The reaction conditions, including the choice of palladium source, ligand, and base, are crucial for achieving high yields and stereoselectivity, with the trans isomer being the predominant product. organic-chemistry.orgnih.gov While specific examples for this compound are not extensively documented, the general principles of Heck reactions with iodoarenes are directly applicable. researchgate.net

Negishi Coupling via Organozinc Intermediates

The Negishi coupling, which utilizes organozinc reagents, is another valuable tool for C-C bond formation. The functionalization of halogenated N-heterocycles can be achieved using this method. researchgate.net For this compound, the iodo group at the C-3 position would be the most likely site for initial coupling. The generation of an organozinc reagent from the indazole, or the use of a pre-formed organozinc species with the halogenated indazole, can lead to the introduction of a variety of alkyl, aryl, and vinyl groups. The use of zinc-ate bases can facilitate the metalation of the N-heterocycle for subsequent functionalization. researchgate.net

Nucleophilic Aromatic Substitution on Halogenated Indazole Moieties

The two chlorine atoms on the benzene (B151609) ring of this compound are susceptible to nucleophilic aromatic substitution (SNA_r_), although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The reactivity of dichlorinated aromatic compounds in SNA_r_ reactions is well-established. documentsdelivered.com The introduction of nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of one or both chlorine atoms, providing a pathway to further derivatization of the indazole core. The regioselectivity of the substitution will be influenced by the electronic effects of the indazole ring and the other halogen substituents.

Directed C-H Functionalization of the Indazole Core for Further Substitution

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to molecular modification. rsc.org For the this compound scaffold, directed C-H functionalization can be employed to introduce additional substituents onto the indazole ring. Rhodium(III) and Cobalt(III)-catalyzed C-H activation has been used for the synthesis and functionalization of indazoles. nih.govnih.gov These methods often involve a directing group to achieve high regioselectivity. The C-7 position of the indazole ring is a common site for such functionalization.

Regioselective Modification of the 1H-Indazole Nitrogen Atom (N1-Functionalization)

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized, most commonly through alkylation or acylation. chim.it The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org

Generally, the use of sodium hydride in a non-polar solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of the thermodynamically more stable N1-alkylated product. nih.gov Conversely, polar aprotic solvents like dimethylformamide (DMF) can favor the N2 isomer. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation. nih.gov

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationReference
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF) nih.govbeilstein-journals.org
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃) nih.govbeilstein-journals.org
Control ThermodynamicKinetic nih.gov

Computational and Mechanistic Investigations of 5,6 Dichloro 3 Iodo 1h Indazole and Its Analogues

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the selectivity of reactions involving indazole derivatives. nih.gov DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, have been instrumental in understanding the formation of N1-substituted products in reactions of 1H-indazoles. nih.govacs.org For instance, theoretical calculations have shown that the 1-substituted isomer of indazole is thermodynamically more stable than the 2-substituted isomer by approximately 20 kJ·mol−1. nih.govacs.org This theoretical underpinning provides a solid basis for the experimental observation that reactions often favor substitution at the N1 position. nih.govacs.org

Mechanistic studies on the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions have been clarified using DFT. nih.govacs.org These calculations support a mechanism involving the protonated form of formaldehyde reacting with the neutral indazole. acs.org Furthermore, DFT has been employed to investigate the synthesis of substituted 1H-indazoles from arynes and hydrazones, suggesting multiple potential reaction pathways, including the formation of diazo compounds and subsequent annulation/elimination or annulation/oxidation processes. organic-chemistry.orgnih.gov The choice of reaction conditions, such as the fluoride (B91410) source and solvent, can influence the outcome, and DFT helps in understanding these subtleties. organic-chemistry.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. nih.gov The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov For a series of 3-carboxamide indazole derivatives, DFT calculations have been used to compute these parameters, identifying which compounds are likely to be good electron donors or acceptors. nih.gov

Table 1: Calculated DFT Parameters for Selected Indazole Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Electron Donating/Accepting Character
8a --HighGood Electron Acceptor
8c --HighGood Electron Acceptor
8q ---Good Electron Acceptor
8u ---Good Electron Donor
8x ---Good Electron Donor
8z ---Good Electron Donor

This table is generated based on qualitative descriptions from the search results. Specific numerical values were not available in the provided text. nih.gov

Elucidation of Halogen-Bond Assistance in Chemical Transformations

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, accepting electron density from a Lewis base. furman.edu This interaction plays a significant role in various chemical transformations. In the context of 5,6-dichloro-3-iodo-1H-indazole, the iodine atom at the 3-position is a potential halogen bond donor. chim.it

Computational studies, supported by experimental data, have been crucial in understanding the role of halogen bonding in mediating reaction pathways. nih.gov For example, in reactions involving diiodine, halogen bonding can promote radical reactions. nih.gov DFT calculations have been used to propose a reasonable reaction mechanism where the initial formation of a halogen bond is a key step that can lead to the homolytic cleavage of the iodine-iodine bond, generating radical species. nih.gov

The strength and nature of halogen bonds can be influenced by the surrounding molecular structure. researchgate.net For instance, the geometry of a ligand can affect the formation and stability of a halogen bond. nih.gov DFT calculations have shown that differences in the torsion angles of cyclic dithiooxamide (B146897) ligands determine their different reactivities towards diiodine, with one forming a halogen-bonded adduct and another undergoing a radical reaction. nih.gov This highlights the subtle interplay of steric and electronic factors in halogen-bond-assisted transformations.

Quantum Chemical Calculations for Prediction of Reactivity and Stability

Quantum chemical calculations are fundamental to predicting the reactivity and stability of molecules like this compound and its analogues. nih.gov These methods provide quantitative data on various molecular properties that govern their chemical behavior. researchgate.net

One of the key applications of quantum chemistry in this area is the prediction of tautomeric stability. nih.gov For the parent indazole molecule, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by about 15 kJ·mol−1 in the gas phase. nih.gov This difference in stability has significant implications for the reactivity and the types of products formed in reactions. nih.gov

Global reactivity parameters derived from quantum chemical calculations, such as electronegativity, chemical hardness, and softness, offer a quantitative measure of a molecule's reactivity. researchgate.net These parameters are calculated from the HOMO and LUMO energies and have been used to study the corrosion inhibition properties of various indazole derivatives. researchgate.net The Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.netrsc.org

Furthermore, quantum chemical methods are being developed to predict the radiolytic stability of organic molecules by estimating their molecular reactivity. rsc.org This involves calculating atom-wise reactivity descriptors and correlating them with experimental radiolysis data. rsc.org Such approaches could be valuable in assessing the stability of indazole derivatives in high-energy environments.

Computational Modeling for Structure-Reactivity Relationship Analysis

Computational modeling is essential for establishing quantitative structure-reactivity relationships (QSRR), which connect the molecular structure of a compound to its chemical reactivity. nih.gov These models are crucial for designing new molecules with desired properties.

For indazole derivatives, computational modeling has been used to understand and predict their biological activity. nih.gov For example, in a study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking and molecular dynamics simulations were used to investigate the binding of these compounds to the target enzyme, trypanothione (B104310) reductase (TryR). nih.gov These simulations helped to explain the observed differences in activity between various derivatives. nih.gov The presence of certain substituents, like a chlorine atom at a specific position, was found to provide additional stabilizing interactions with the enzyme's active site, leading to higher potency. nih.gov

DFT calculations also play a role in structure-reactivity analysis by providing insights into the electronic properties of the molecules. nih.gov By optimizing the geometries of the compounds in the gas phase and calculating their electronic structures, researchers can correlate these properties with their observed reactivity. nih.gov This combined approach of molecular modeling and quantum chemical calculations provides a powerful framework for understanding the structure-reactivity relationships of this compound and its analogues.

Academic Research Applications of 5,6 Dichloro 3 Iodo 1h Indazole Derivatives

Contributions to Advanced Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Scaffolds and Building Blocks

The 5,6-dichloro-3-iodo-1H-indazole molecule is a highly functionalized heterocyclic compound valued in synthetic and medicinal chemistry. Its utility as a pharmacological scaffold stems from its distinct reactive sites. The iodo-group at the C3 position is a particularly useful synthetic handle, readily participating in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the convenient introduction of a wide array of molecular fragments, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity.

The dichloro-substitution on the benzene (B151609) ring at positions 5 and 6 significantly influences the molecule's electronic properties and lipophilicity. These chlorine atoms can form crucial interactions, such as halogen bonds, within the binding pockets of target proteins, potentially enhancing binding affinity and selectivity.

A notable application of this scaffold is in the development of inhibitors for challenging cancer targets. For instance, the 5,6-dichloro-1H-indazole core has been utilized in the synthesis of complex pyrazolyl derivatives designed as inhibitors of the KRAS G12C mutant protein. google.com This mutation is a known driver in various aggressive cancers, including non-small cell lung cancer and colorectal cancer, making the development of effective inhibitors a significant therapeutic goal. google.com The synthesis of these potential anti-cancer agents highlights the role of the dichloro-indazole moiety as a foundational element for creating novel and complex pharmacological agents. google.com

Enzyme Inhibition Studies: Kinases and Other Biological Targets

The indazole nucleus is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling pathways. The development of derivatives from the this compound scaffold allows for systematic structure-activity relationship (SAR) studies to identify potent and selective inhibitors for various therapeutic targets.

While direct applications of this compound derivatives for every major kinase family are not extensively documented in publicly available literature, the strategic importance of the dichloro-substitution pattern has been demonstrated in related contexts. For example, in the development of inhibitors for Protein Arginine Deiminase 4 (PAD4), another enzyme implicated in cancer and inflammatory diseases, a dichloro-indazole derivative showed markedly improved inhibitory activity and selectivity compared to its non-chlorinated or mono-chlorinated counterparts. This underscores the value of the 5,6-dichloro substitution pattern in optimizing inhibitor performance.

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in a variety of cancers, making these kinases important targets for oncology drug discovery. While numerous indazole-based compounds have been developed as FGFR inhibitors, specific research detailing the use of the this compound scaffold is not prominently featured in available studies. However, a patent for pyrazolyl derivatives that utilize the 5,6-dichloro-1H-indazole core also cites separate patents related to anticancer agents that function via FGFR kinase inhibition, suggesting a strategic overlap in the chemical space of scaffolds used for these targets. google.com

The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase target in cancer therapy, with several approved inhibitors in clinical use. The indazole scaffold has been explored for its potential in modulating EGFR activity. Similar to the case with FGFR, patents covering compounds made from a 5,6-dichloro-1H-indazole core also reference other patents focused on the modulation of EGFR. google.com This suggests that this particular substitution pattern is of interest to medicinal chemists developing kinase inhibitors, although specific examples of EGFR inhibitors derived directly from this compound are not widely reported.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose chromosomal rearrangements and mutations can lead to the development of various cancers, most notably non-small cell lung cancer. The development of ALK inhibitors has been a major focus of cancer research. While the indazole core is present in some kinase inhibitors, research on ALK inhibitors has predominantly focused on other heterocyclic systems or different substitution patterns on the indazole ring. Currently, there is no significant body of research linking the 5,6-dichloro-1H-indazole scaffold specifically to the development of ALK inhibitors.

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The indazole scaffold is a key feature of the approved PARP inhibitor, Niraparib.

While Niraparib itself does not feature the 5,6-dichloro substitution pattern, the exploration of halogenated indazoles is a common strategy for developing new inhibitors and modulating their properties. Research into derivatives of the related 5,6-dichloroindan-1-one has led to the synthesis of compounds with significant analgesic and anti-inflammatory activities, demonstrating the biological potential of this halogenation pattern on a similar bicyclic core. researchgate.neteurekaselect.com Although direct evidence for the use of 5,6-dichloro-1H-indazole in PARP inhibitor synthesis is limited, the proven success of the indazole core in this target class makes its halogenated derivatives, including the 5,6-dichloro variant, a subject of ongoing interest in medicinal chemistry.

Pim Kinase Inhibition (Pim-1, Pim-2, Pim-3)

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in regulating signaling pathways fundamental to tumorigenesis. nih.gov Research into indazole derivatives has revealed their potential as potent inhibitors of this kinase family.

Specifically, efforts to develop pan-Pim inhibitors (inhibitors of all three Pim kinase isoforms) have led to the exploration of 3-(pyrazin-2-yl)-1H-indazole derivatives. nih.gov Starting from an initial hit compound, structure-activity relationship (SAR) studies have guided the synthesis of a series of potent pan-Pim inhibitors. nih.gov Another study identified pyrrolo[2,3-g]indazole derivatives as capable of sub-micromolar inhibitory potencies against Pim-1 and Pim-3, suggesting this scaffold is a promising backbone for developing new Pim kinase inhibitors. nih.gov

Furthermore, the optimization of 6-azaindazoles has produced derivatives with picomolar biochemical potency against all three Pim kinases, leading to good cellular potency. nih.gov One derivative from this series, compound 83 , was highlighted for its balanced profile of potency and in vivo stability. nih.gov

Table 1: Investigated Indazole Derivatives as Pim Kinase Inhibitors

Derivative ClassTargetKey FindingsReference
3-(pyrazin-2-yl)-1H-indazolespan-Pim KinaseIdentified a series of potent pan-Pim inhibitors through SAR development. nih.gov
Pyrrolo[2,3-g]indazolesPim-1, Pim-3Achieved sub-micromolar inhibitory potencies. nih.gov
6-Azaindazoles (e.g., Compound 83)pan-Pim KinaseDemonstrated picomolar biochemical potency and good cellular activity. nih.gov
Cholinesterase and Endothelin-Converting Enzyme-2 (ECE-2) Inhibition (from related indazole systems)

Research into related indazole systems has demonstrated their potential as inhibitors of cholinesterases, enzymes that are targets in the management of Alzheimer's disease. nih.govmonash.edu A study exploring indazole-containing compounds for Alzheimer's disease found that among 17 synthesized derivatives, one compound, 4q , exhibited potent and selective inhibitory activity against butyrylcholinesterase (BChE). monash.edu Molecular docking simulations indicated that this inhibition was achieved through hydrophobic and polar interactions with the enzyme. monash.edu

Another investigation into a hybrid library of indazole-based thiadiazole-containing thiazolidinone moieties revealed a range of inhibitory activities against both acetylcholinesterase (AChE) and BChE. nih.gov All 17 derivatives showed inhibitory potential, with IC50 values ranging from 0.86 ± 0.33 μM to 26.73 ± 0.84 μM for AChE and 0.89 ± 0.12 μM to 27.08 ± 0.19 μM for BChE. nih.gov Notably, derivatives 1 , 9 , and 14 were found to be significantly active against both enzymes. nih.gov

Table 2: Cholinesterase Inhibition by Related Indazole Derivatives

DerivativeTarget EnzymeIC50 Value (μM)Reference
Compound 4qBChENot specified, but described as potent and selective monash.edu
Derivative 1AChE0.86 ± 0.30 nih.gov
Derivative 1BChE0.89 ± 0.12 nih.gov
Derivative 9AChE0.92 ± 0.10 nih.gov
Derivative 9BChE0.98 ± 0.48 nih.gov
Derivative 14AChE1.10 ± 0.37 nih.gov
Derivative 14BChE1.19 ± 0.42 nih.gov

Information regarding the inhibition of Endothelin-Converting Enzyme-2 (ECE-2) by indazole systems was not available in the searched literature.

Receptor Modulation Investigations

Derivatives of this compound and related heterocyclic systems are actively investigated for their ability to modulate various receptors, which is a cornerstone of drug discovery for a multitude of diseases.

Estrogen Receptor (ER) Degrader Development

In the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer, the development of selective estrogen receptor degraders (SERDs) is a key area of research. Indazole-based compounds have emerged as a promising non-steroidal scaffold for creating orally bioavailable SERDs. bohrium.com

Continued optimization of an indazole series of SERDs has led to the discovery of compounds 47 and 56 , which have demonstrated the ability to induce tumor regression in a tamoxifen-resistant breast cancer xenograft model. bohrium.com Further research has focused on the structure-based optimization of related compounds, leading to the identification of thieno[2,3-e]indazole derivatives. nih.govacs.org Compound 40 from this series showed potent ERα degradation and robust antitumor efficacy in a mouse breast cancer xenograft model. nih.govacs.org

Table 3: Indazole Derivatives in Estrogen Receptor Degrader Research

Derivative Class/CompoundKey FindingReference
Indazoles 47 and 56Induced tumor regression in a tamoxifen-resistant breast cancer xenograft. bohrium.com
Thieno[2,3-e]indazole derivative (Compound 40)Exhibited potent ERα degradation and significant antitumor efficacy. nih.govacs.org
G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them important drug targets. frontiersin.org Indole (B1671886) derivatives, which are structurally related to indazoles, have been studied for their interactions with various GPCRs.

One study synthesized a series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which were found to be ligands for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors with nanomolar affinity. nih.gov Three of the most potent compounds, 5 , 9 , and 17 , were identified as antagonists of both D2 and 5-HT2A receptors. nih.gov Another study prepared four 2-(1H-indol-3-yl)ethylthiourea derivatives and determined their binding affinities at 5-HT2A and 5-HT2C receptors, as well as their functional activities at 5-HT1A and D2 receptors. nih.gov

Table 4: GPCR Interactions of Related Indole and Indazole Derivatives

Derivative Class/CompoundTarget GPCRsObserved ActivityReference
5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles (Compounds 5, 9, 17)Dopamine D2, Serotonin 5-HT2AAntagonists nih.gov
2-(1H-indol-3-yl)ethylthiourea derivativesSerotonin 5-HT2A, 5-HT2C, 5-HT1A, Dopamine D2Binding affinity and functional activity determined nih.gov
NMDA Receptor Antagonism (from related indole systems)

N-methyl-D-aspartate (NMDA) receptor antagonists are a class of compounds that inhibit the action of the NMDA receptor. wikipedia.org Overactivation of this receptor is implicated in excitotoxicity, a process involved in various neurological disorders. mdpi.com Research into related indole systems has identified novel antagonists of the NMDA receptor.

A series of indole-2-carboxylates were characterized as antagonists of the glycine (B1666218) recognition site associated with the NMDA receptor. nih.gov Specifically, the compound SC-49648 (6-chloro-2-carboxyindole-3-acetic acid) was found to antagonize the effects of NMDA and D-serine in the cerebellum of mice. nih.gov

Role in Agrochemical Research and Development as Intermediates

The indazole moiety is a recognized pharmacophore in the design of modern agrochemicals. Halogenated indazoles, in particular, serve as crucial intermediates in the synthesis of new herbicides and fungicides. The presence of chlorine and iodine atoms in this compound provides reactive handles for introducing various functional groups, thereby allowing for the fine-tuning of the biological activity, selectivity, and physicochemical properties of the final agrochemical products.

Derivatives of this compound are explored for their potential to yield next-generation crop protection agents. The dichloro substitution on the benzene ring can enhance the lipophilicity and metabolic stability of the resulting agrochemical, while the iodo group at the 3-position is a versatile site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of substituents, leading to the generation of large and diverse chemical libraries for high-throughput screening.

Research in this area often involves the synthesis of novel indazole-based compounds and the evaluation of their herbicidal or fungicidal activity against various plant and fungal species. The objective is to identify lead compounds with high efficacy, low environmental impact, and novel modes of action to combat the growing issue of resistance to existing agrochemicals. While specific public domain research detailing the direct use of this compound as an agrochemical intermediate is limited, the applications of closely related analogs strongly support its potential in this field. For instance, the related compound 5-chloro-3-iodo-1H-indazole is utilized as a building block in the formulation of herbicides and fungicides chemimpex.com.

Table 1: Related Halogenated Indazole Intermediates in Agrochemical Research

CompoundApplicationReference
5-Chloro-3-iodo-1H-indazoleBuilding block for herbicides and fungicides chemimpex.com
Halogenated 2H-indazolesPotential applications in agrochemical industries researchgate.net

Contributions to Materials Science and Functional Materials Research

The unique photophysical and electronic properties of the indazole ring system make it an attractive scaffold for the design of novel functional materials. Derivatives of this compound are investigated for their potential applications in materials science, particularly in the development of organic electronics and luminescent materials.

The introduction of different substituents onto the indazole core via the versatile iodine handle allows for the modulation of the electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport properties of the resulting materials. The presence of the two chlorine atoms can also influence the solid-state packing and intermolecular interactions, which are crucial for the performance of organic electronic devices.

Researchers are exploring the synthesis of novel indazole-based materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): Indazole derivatives can be designed to exhibit tunable fluorescence or phosphorescence, making them promising candidates for emissive layers in OLEDs.

Organic Photovoltaics (OPVs): By tuning the electronic properties, indazole-based molecules can be developed as donor or acceptor materials in the active layer of organic solar cells.

Organic Field-Effect Transistors (OFETs): The ability to control the molecular packing and charge transport properties of indazole derivatives is key to their potential use as organic semiconductors in OFETs.

The study of a related compound, 5-chloro-3-iodo-1H-indazole, has shown its potential in creating novel materials with unique electronic properties for advanced electronic devices chemimpex.com. This highlights the promise of this compound derivatives in contributing to the advancement of materials science.

Table 2: Potential Applications of Indazole Derivatives in Materials Science

Application AreaPotential Role of Indazole DerivativesKey Structural FeaturesReference
Organic ElectronicsDevelopment of novel materials with unique electronic propertiesTunable electronic energy levels and charge transport properties chemimpex.com
Luminescent MaterialsSynthesis of color-tunable phosphorescence materialsBased on 3-ketoindazole derivatives researchgate.net

Future Perspectives and Emerging Research Avenues for 5,6 Dichloro 3 Iodo 1h Indazole

Development of Enhanced Regioselective and Sustainable Synthetic Methodologies

The synthesis of substituted indazoles, including 5,6-dichloro-3-iodo-1H-indazole, is an area of continuous development. Future research will likely focus on creating more efficient, regioselective, and environmentally friendly synthetic routes.

Current methods for synthesizing indazole derivatives often involve multi-step processes that can be time-consuming and may produce byproducts that are difficult to separate. nih.govorganic-chemistry.org Researchers are actively exploring one-pot syntheses and flow chemistry techniques to streamline the production of indazoles. acs.org These methods offer advantages such as improved safety, scalability, and reproducibility. acs.org

A significant challenge in indazole synthesis is controlling the regioselectivity, particularly the formation of N1- and N2-isomers. nih.gov The development of catalysts and reaction conditions that favor the formation of a specific isomer is a key area of investigation. nih.gov For instance, the use of ionic liquids as solvents and catalysts has shown promise in achieving milder reaction conditions and good to excellent yields of 1H-indazoles. jocpr.com Furthermore, metal-free halogenation techniques are being developed to provide mono- and poly-halogenated indazoles with high selectivity under environmentally friendly conditions. nih.gov

Sustainable or "green" chemistry principles are also being increasingly applied to the synthesis of indazole derivatives. researchgate.net This includes the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. Photocatalysis, for example, is emerging as a powerful tool in organic synthesis that utilizes clean energy sources. researchgate.netacs.org

Exploration of Novel Biological Targets and Pre-clinical Therapeutic Applications

Indazole derivatives are well-established as "privileged scaffolds" in medicinal chemistry, meaning they are molecular structures that are capable of binding to multiple biological targets. researchgate.netmedchemexpress.com This versatility has led to their investigation in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govnih.gov

Future research on this compound and its analogs will likely focus on identifying novel biological targets and exploring their potential in pre-clinical studies for various diseases. The diverse pharmacological activities of indazoles, such as anti-cancer, anti-inflammatory, and antimicrobial properties, provide a strong foundation for this exploration. nih.govresearchgate.net

For instance, some indazole derivatives have shown potent activity as kinase inhibitors, which are crucial in cancer therapy. rsc.org The unique substitution pattern of this compound could lead to the discovery of inhibitors with novel selectivity profiles against kinases or other important cancer-related targets. Additionally, the anti-inflammatory properties of indazoles suggest their potential in treating autoimmune disorders and other inflammatory conditions. nih.govnih.gov

Pre-clinical studies will be essential to evaluate the efficacy and safety of new indazole-based compounds. These studies will involve in vitro assays to determine their activity against specific targets and in vivo models to assess their therapeutic potential in a physiological context. rsc.orgresearchgate.net

Integration of Advanced Computational Tools for Rational Drug Design and Mechanistic Insights

Computational approaches are becoming indispensable in modern drug discovery and development. researchgate.netspringernature.com For this compound, the integration of advanced computational tools will be crucial for rational drug design and for gaining deeper mechanistic insights into its interactions with biological targets.

Structure-based drug design, which utilizes the three-dimensional structure of a target protein, can be used to design indazole derivatives with improved binding affinity and selectivity. nih.gov Molecular docking simulations, a key component of this approach, can predict how a molecule like this compound might bind to a specific protein, guiding the synthesis of more potent compounds. nih.govrsc.org

Computational methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netresearchgate.net Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of indazole derivatives, aiding in the understanding of their mechanism of action at a molecular level. rsc.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Potential in Supramolecular Chemistry and Nanotechnology Research

The unique electronic and structural properties of halogenated compounds like this compound make them interesting building blocks for supramolecular chemistry and nanotechnology. The presence of chlorine and iodine atoms allows for the formation of halogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined structures. nih.govbohrium.com

Future research could explore the use of this compound in the design of novel supramolecular assemblies, such as gels, liquid crystals, and porous frameworks. rsc.org These materials could have applications in areas such as sensing, catalysis, and drug delivery. The ability of halogens to influence molecular packing can lead to materials with unique and tunable properties. nih.govresearchgate.net

In the realm of nanotechnology, the distinct electronic properties of this compound could be harnessed to create novel electronic materials for advanced devices. chemimpex.com The self-assembly of indazole derivatives on surfaces could also be explored for the development of new sensors and nanoscale electronic components.

Structure-Activity Relationship (SAR) Studies on Substituted Indazoles for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net For this compound, systematic SAR studies will be essential for optimizing its biological profile for specific therapeutic applications.

By systematically modifying the substituents on the indazole ring, researchers can identify the key structural features responsible for a compound's potency, selectivity, and pharmacokinetic properties. nih.govdundee.ac.uk For example, SAR studies on other indazole derivatives have revealed the importance of specific substituents at different positions for their activity as kinase inhibitors or anti-inflammatory agents. rsc.orgnih.gov

These studies will involve the synthesis of a library of analogs of this compound with variations at the N1, C3, C5, and C6 positions. The biological activity of these analogs will then be evaluated to establish clear SAR trends. nih.govnih.gov This information will guide the design of new compounds with improved therapeutic potential.

Q & A

Basic: What are common synthetic routes for 5,6-dichloro-3-iodo-1H-indazole, and how are intermediates characterized?

Methodological Answer:
A typical synthesis involves halogenation and cyclization steps. For example:

Friedel-Crafts acylation of a dichlorobenzene derivative to form a ketone intermediate (e.g., using AlCl₃ as a catalyst) .

Cyclization with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core, followed by iodination .

Purification via recrystallization (e.g., DMF for isomer removal) .
Characterization:

  • 1H/13C NMR (e.g., δ 13.92 ppm for NH in DMSO-d₆) and mass spectrometry confirm structure .
  • Elemental analysis validates purity (>95%) .

Advanced: How can conflicting spectral data for indazole derivatives be resolved during structural validation?

Methodological Answer:
Contradictions in NMR or MS data may arise from:

  • Isomeric impurities (e.g., 2,3-dichlorophenyl vs. 3,4-dichlorophenyl isomers) .
  • Tautomerism in the indazole ring (1H vs. 2H forms).
    Resolution Strategies:
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
  • X-ray crystallography for definitive stereochemical confirmation (not explicitly cited but standard practice).
  • HPLC-MS to isolate and analyze minor impurities .

Basic: What purification techniques are effective for removing halogenated byproducts in indazole synthesis?

Methodological Answer:

  • Recrystallization in polar solvents (DMF, ethanol) effectively removes non-polar impurities .
  • Column chromatography with silica gel and ethyl acetate/hexane gradients separates isomers .
  • Yield Optimization:
    • Adjust reaction stoichiometry (e.g., hydrazine excess for complete cyclization) .
    • Monitor temperature during iodination to minimize decomposition .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions for 3-iodo-substituted indazoles?

Methodological Answer:
The iodine at C3 is a reactive site for cross-coupling. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodide reactivity.
  • Base and Solvent: Use K₂CO₃ in DMF/H₂O or toluene/EtOH mixtures for solubility .
  • Competing Pathways:
    • Monitor for dehalogenation (common with Pd catalysts).
    • Optimize ligand ratios to suppress homocoupling .

Basic: What stability precautions are required for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the iodo group.
  • Moisture Control: Use desiccants (silica gel) in sealed containers.
  • Inert Atmosphere: Argon or nitrogen gas minimizes oxidative decomposition .

Advanced: How can researchers address low yields in nitro-to-amine reductions of indazole precursors?

Methodological Answer:
Nitro reduction (e.g., converting 5-nitro to 5-amino derivatives) faces challenges:

  • Catalyst Optimization: Raney nickel or Pd/C with hydrazine hydrate improves selectivity .
  • Side Reactions:
    • Use iPrOH as a co-solvent to suppress over-reduction.
    • Monitor pH to avoid dehalogenation (common in acidic conditions) .

Basic: What spectroscopic techniques differentiate this compound from its 4-iodo isomer?

Methodological Answer:

  • 1H NMR:
    • C3-iodo: Deshielding effects shift adjacent protons (e.g., C2-H to δ 8.91 ppm) .
    • C4-iodo: Distinct coupling patterns (e.g., J = 8.4 Hz for C5-H).
  • 13C NMR:
    • Iodo-substituted carbons show characteristic downfield shifts (~90-100 ppm) .

Advanced: What computational methods predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA.
  • Docking Studies: Screen against kinase targets (e.g., JAK2, EGFR) using AutoDock Vina.
  • SAR Analysis: Compare with analogs (e.g., 3-bromo or 3-chloro derivatives) to prioritize synthesis .

Basic: How are impurities quantified in this compound batches?

Methodological Answer:

  • HPLC-DAD/ELSD: Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
  • Reference Standards: Co-inject with known impurities (e.g., dehalogenated byproducts) .

Advanced: What strategies validate the biological activity of indazole derivatives against contradictory in vitro/in vivo data?

Methodological Answer:

  • Triangulation: Combine kinase inhibition assays, proteomics, and animal models .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines.
  • Mechanistic Studies:
    • siRNA knockdown to confirm target engagement.
    • PET imaging (e.g., ¹⁸F-labeled analogs) for in vivo biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.